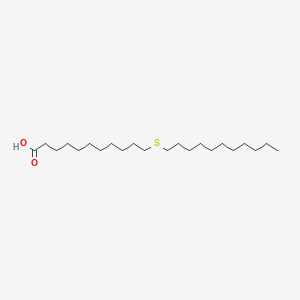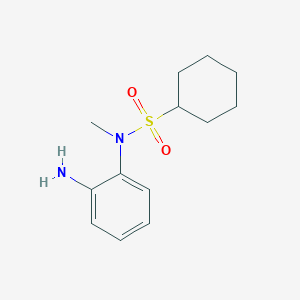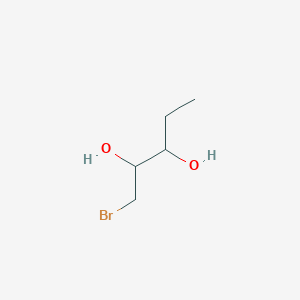silane CAS No. 104281-50-7](/img/structure/B14328963.png)
[(Cyclopentadec-1-en-1-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclopentadec-1-en-1-yl)oxysilane is an organosilicon compound characterized by the presence of a cyclopentadecene ring attached to a trimethylsilyl group via an oxygen atom. This compound is part of a broader class of organosilicon compounds that are widely used in various chemical and industrial applications due to their unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopentadec-1-en-1-yl)oxysilane typically involves the reaction of cyclopentadecene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with trimethylsilyl chloride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of (Cyclopentadec-1-en-1-yl)oxysilane can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Cyclopentadec-1-en-1-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require the presence of a strong nucleophile and a suitable solvent.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
(Cyclopentadec-1-en-1-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is used in the modification of biomolecules to enhance their stability and functionality.
Industry: The compound is used in the production of silicone-based materials, which are widely used in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of (Cyclopentadec-1-en-1-yl)oxysilane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, thereby facilitating various chemical reactions. Additionally, the compound can interact with biological molecules, leading to changes in their structure and function.
Comparaison Avec Des Composés Similaires
(Cyclopentadec-1-en-1-yl)oxysilane can be compared with other similar compounds such as:
(1-Cyclohepten-1-yloxy)(trimethyl)silane: This compound has a smaller ring size and different reactivity.
(1-Cyclodecen-1-yloxy)(trimethyl)silane: This compound has a different ring size and may exhibit different chemical properties.
Trimethylsilyl cyclopentadiene: This compound has a different ring structure and is used in different applications.
The uniqueness of (Cyclopentadec-1-en-1-yl)oxysilane lies in its larger ring size, which can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
104281-50-7 |
|---|---|
Formule moléculaire |
C18H36OSi |
Poids moléculaire |
296.6 g/mol |
Nom IUPAC |
cyclopentadecen-1-yloxy(trimethyl)silane |
InChI |
InChI=1S/C18H36OSi/c1-20(2,3)19-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-18/h16H,4-15,17H2,1-3H3 |
Clé InChI |
GZAXKWWHRFYYGG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=CCCCCCCCCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)
![4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline](/img/structure/B14328893.png)

![1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14328900.png)

![[(Butylselanyl)ethynyl]benzene](/img/structure/B14328911.png)

![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol](/img/structure/B14328920.png)
![4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B14328922.png)





